5-Bromo-6-chloropyrazin-2-ol
Overview
Description
5-Bromo-6-chloropyrazin-2-ol is a heterocyclic compound with the molecular formula C4H2BrClN2O and a molecular weight of 209.43 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazine ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloropyrazin-2-ol typically involves the halogenation of pyrazin-2-ol. One common method includes the bromination and chlorination of pyrazin-2-ol under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane. The reaction temperature is maintained at around 0-5°C to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloropyrazin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-6-chloropyrazin-2-ol, 5-thio-6-chloropyrazin-2-ol, and 5-alkoxy-6-chloropyrazin-2-ol can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine-2,3-diol derivatives.
Reduction Products: Reduction typically yields pyrazin-2-ol derivatives with reduced halogen content.
Scientific Research Applications
5-Bromo-6-chloropyrazin-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropyrazin-2-ol is primarily based on its ability to interact with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may act as an inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar in structure but with an amine group instead of a hydroxyl group.
5-Bromo-6-chloro-pyrazin-2-amine: Another closely related compound with an amine group.
2-Amino-5-chloropyrazine: Contains an amino group and a chlorine atom on the pyrazine ring.
Uniqueness
5-Bromo-6-chloropyrazin-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring along with a hydroxyl group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions further enhances its utility in chemical research and industrial applications .
Properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-4(6)8-2(9)1-7-3/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETUORWCDWYCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913282-74-3 | |
Record name | 5-bromo-6-chloropyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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